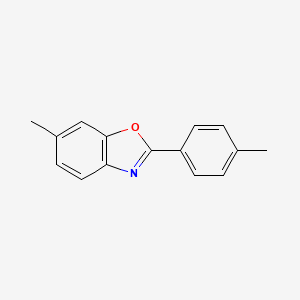

Benzoxazole, 6-methyl-2-(4-methylphenyl)-

Description

Significance of Benzoxazole (B165842) Core in Advanced Chemical Systems

The benzoxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a cornerstone in modern medicinal and materials chemistry. tandfonline.comchemicalbook.comrsc.orgrsc.org Its rigid, planar structure and the presence of both hydrogen bond-accepting nitrogen and oxygen atoms allow for specific interactions with a variety of biological macromolecules. chemicalbook.com This structural motif is considered a "privileged" pharmacophore, meaning it is a recurring feature in numerous biologically active compounds. mdpi.com The broad spectrum of pharmacological activities associated with benzoxazole derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. tandfonline.comglobalresearchonline.netresearchgate.netresearchgate.netresearchgate.net

Beyond its medicinal applications, the benzoxazole core is integral to the development of advanced materials. mdpi.com Its inherent aromaticity and stability contribute to desirable photophysical properties. researchgate.netnih.gov Consequently, benzoxazole derivatives are investigated and used as fluorescent dyes, optical brighteners in detergents, and as building blocks for organic electronic materials such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.commdpi.com The versatility of the benzoxazole ring, which allows for functionalization at multiple positions, enables the fine-tuning of its electronic and biological properties for specific applications. globalresearchonline.netmdpi.com

Historical Trajectories in Benzoxazole Derivative Research

The history of benzoxazole chemistry dates back to the late 19th century, with continuous advancements in synthetic methodologies. globalresearchonline.net The most traditional and still widely used method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (such as acid chlorides or esters). chemicalbook.comresearchgate.net Over the decades, research has focused on developing more efficient, versatile, and environmentally benign synthetic routes. rsc.orgmdpi.com

Recent decades have seen a surge in the development of novel catalytic systems to facilitate benzoxazole synthesis. rsc.orgresearchgate.net Methodologies employing transition metal catalysts, organocatalysts, and even metal-free conditions have been reported, often providing high yields under milder reaction conditions. rsc.orgmdpi.commdpi.com Microwave-assisted synthesis and the use of green catalysts or solvents, such as water or ionic liquids, represent the modern drive towards sustainable chemical manufacturing. chemicalbook.comrsc.org This evolution in synthetic strategies has significantly broadened the accessible chemical space of benzoxazole derivatives, allowing for the creation of extensive libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net

Scope and Future Directions for "Benzoxazole, 6-methyl-2-(4-methylphenyl)-" in Academic Research

The specific compound, Benzoxazole, 6-methyl-2-(4-methylphenyl)- , features a 2-phenylbenzoxazole (B188899) core with methyl substitutions at the 6-position of the benzoxazole ring system and the 4-position of the phenyl ring (a para-tolyl group). While extensive research on this exact molecule is not widely documented, its structural features suggest clear avenues for future academic investigation based on studies of closely related analogues.

Research on various 2-phenylbenzoxazole derivatives has revealed their potential in several fields. For instance, compounds in the 6-methyl-2-phenylbenzoxazole series have been investigated as potential inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, suggesting applications as skin-lightening agents. nih.gov The substitution pattern of Benzoxazole, 6-methyl-2-(4-methylphenyl)- makes it a prime candidate for similar biological evaluations.

Furthermore, the rigid, aromatic structure of 2-phenylbenzoxazoles makes them suitable cores for liquid crystals. mdpi.comuobasrah.edu.iq The introduction of methyl groups can influence the molecule's aspect ratio and intermolecular interactions, which are critical for determining liquid crystalline properties like mesophase stability and range. mdpi.comresearchgate.net Therefore, a promising research direction would be the synthesis and characterization of Benzoxazole, 6-methyl-2-(4-methylphenyl)- and related compounds for their potential mesomorphic behavior.

The photophysical properties of substituted benzoxazoles are another area of intense research. nih.govresearchgate.net The tolyl group and the methyl substituent on the benzoxazole core can tune the electronic structure, potentially leading to interesting fluorescence or phosphorescence characteristics. nih.govresearchgate.net Future studies could explore its utility as a fluorescent probe or as a component in organic electronic devices. The synthesis would likely follow established routes, such as the condensation of 2-amino-5-methylphenol (B193566) with 4-methylbenzoic acid or its derivatives. chemicalbook.com Detailed spectroscopic and photophysical characterization would be essential to unlock its potential in materials science.

Data Tables

Table 1: Physicochemical Properties of Benzoxazole, 6-methyl-2-(4-methylphenyl)-

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | - |

| Molecular Weight | 223.27 g/mol | - |

| CAS Number | 16155-95-6 | - |

| Predicted Boiling Point | 363.8 ± 11.0 °C | - |

| Predicted Density | 1.14 ± 0.1 g/cm³ | - |

| Predicted pKa | 2.59 ± 0.10 (most basic) | - |

Note: Predicted values are computationally derived and have not been experimentally verified.

Structure

3D Structure

Properties

CAS No. |

16155-95-6 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

6-methyl-2-(4-methylphenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3 |

InChI Key |

XRCJUGBWQLFOOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Substituted Benzoxazoles

Strategies for the Synthesis of "Benzoxazole, 6-methyl-2-(4-methylphenyl)-"

The targeted synthesis of 6-methyl-2-(4-methylphenyl)benzoxazole relies on established yet adaptable methodologies. The primary precursor for the "6-methyl" portion of the molecule is 2-amino-5-methylphenol (B193566). researchgate.net The "2-(4-methylphenyl)" (or p-tolyl) group is typically introduced from p-tolualdehyde, p-toluic acid, or a related derivative. nih.govscienceandtechnology.com.vn

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. Several one-pot methods are applicable for synthesizing substituted benzoxazoles. For instance, a palladium-supported nanocatalyst has been used in a one-pot reaction between 2-aminophenol (B121084) and various aldehydes, achieving high yields. nih.gov Another efficient one-pot method involves the reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) using ZrCl₄ as a catalyst, which could be adapted for the target molecule. nih.gov Microwave-assisted one-pot syntheses have also been developed, using catalysts like phenyliodine(III) diacetate (PIDA) to promote the cyclocondensation of 2-aminophenols and aldehydes, offering good to excellent yields in a short time. ias.ac.in

A study by Rapolu et al. demonstrated a one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carbodiimides using a ZnCl₂ catalyst under microwave irradiation, resulting in excellent yields. nih.gov These approaches highlight the trend towards more streamlined and environmentally friendly synthetic processes.

The most traditional and widely used method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol derivative and a carboxylic acid or its equivalent, such as an aldehyde or acyl chloride. nih.govijpbs.com For the synthesis of 6-methyl-2-(4-methylphenyl)benzoxazole, this involves the condensation of 2-amino-5-methylphenol with p-tolualdehyde or p-toluic acid.

Polyphosphoric acid (PPA) is a common condensing agent and solvent for the reaction between 2-aminophenols and carboxylic acids, typically requiring high temperatures. nih.govresearchgate.net Alternatively, various catalysts can facilitate the condensation with aldehydes under milder conditions. A green chemistry approach utilized an imidazolium (B1220033) chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles as a catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free sonication, producing only water as a byproduct. nih.gov This method was used to synthesize the isomeric 5-methyl-2-(p-tolyl)benzoxazole (B97673) from 2-amino-4-methylphenol (B1222752) and p-tolualdehyde, demonstrating its applicability. nih.gov

Table 1: Catalytic Systems for Condensation Reactions

| Catalyst/Reagent | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ (LAIL@MNP) | 2-amino-4-methylphenol, p-tolualdehyde | Sonication, 70 °C, 30 min | Moderate | nih.gov |

| Polyphosphoric acid (PPA) | 2,4-diaminophenol, p-tert-butyl benzoic acid | Heat | Good | ijpbs.com |

| TiO₂ – ZrO₂ composite | Substituted 2-aminophenol, heterocyclic aldehydes | Moderate temperature | - | ijpbs.com |

This table is interactive. Click on the headers to sort the data.

Oxidative cyclization offers an alternative pathway that often starts from different precursors. One innovative strategy involves the direct oxidative cyclization of readily available catechols and primary amines. citedrive.comresearchgate.net This metal-free approach can use systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate or molecular oxygen in water, providing complementary advantages in substrate compatibility and green chemistry. citedrive.comresearchgate.net

Another prominent method is the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the condensation of a 2-aminophenol and an aldehyde. nih.gov The subsequent intramolecular cyclization is promoted by an oxidant. Various oxidants have been employed for this purpose, including iodine, manganese dioxide (MnO₂), and others, often under mild conditions. scienceandtechnology.com.vneurekaselect.com

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling and C-H arylation reactions to form C-C and C-N bonds. These powerful techniques can be applied to the synthesis of complex benzoxazoles. nih.gov For instance, a sequential one-pot procedure involving an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure, can generate 2-aryl benzoxazoles. organic-chemistry.org

The use of microwave irradiation has significantly accelerated the synthesis of benzoxazole (B165842) derivatives. researchgate.neteurekaselect.com This technique offers benefits such as shorter reaction times, milder reaction conditions, and often higher yields compared to conventional heating methods. researchgate.netscienceandtechnology.com.vn

Microwave energy can be effectively applied to the classical condensation reaction. A notable example is the synthesis of 5-methyl-2-phenylbenzoxazole (B172918) from 2-amino-4-methylphenol and benzaldehyde (B42025), using iodine as an oxidant under solvent-free microwave conditions, which achieved an 85% yield. scienceandtechnology.com.vn This protocol is directly transferable to the synthesis of the target 6-methyl isomer. Various studies have reported the microwave-assisted condensation of 2-aminophenols with aldehydes, carboxylic acids, or nitriles to furnish a library of benzoxazole compounds. researchgate.netias.ac.inscielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Condensation of 2-aminophenol & aldehyde | Hours, often high temp | Minutes, milder conditions | researchgate.netscienceandtechnology.com.vn |

| PIFA-promoted cyclocondensation | - | Good to excellent yields | ias.ac.in |

This table is interactive. Click on the headers to sort the data.

The cornerstone for the synthesis of 6-methyl-2-(4-methylphenyl)benzoxazole is the precursor 2-amino-5-methylphenol . This compound provides the benzene (B151609) ring and the substituents at positions 1 (nitrogen), 2 (hydroxyl group for cyclization), and 6 (methyl group) of the final benzoxazole structure. nih.govresearchgate.net

The vast majority of synthetic strategies for substituted benzoxazoles commence with an appropriately substituted 2-aminophenol. nih.gov The reaction partner then determines the substituent at the 2-position. For the target molecule, p-tolualdehyde or p-toluic acid is the logical choice to introduce the 4-methylphenyl group.

The reaction between 2-amino-5-methylphenol and p-tolualdehyde would first form a phenolic Schiff base intermediate. This intermediate then undergoes cyclization, either through acid catalysis or oxidation, followed by aromatization to yield the final product, 6-methyl-2-(4-methylphenyl)benzoxazole. nih.gov The choice of catalyst, solvent, and energy source (conventional heating or microwave) dictates the efficiency and conditions of the reaction. nih.govscienceandtechnology.com.vn

Utilization of 2-Aminophenol Precursors in "Benzoxazole, 6-methyl-2-(4-methylphenyl)-" Synthesis

Aldehyde- and Ketone-Mediated Cyclizations

The reaction of 2-aminophenols with aldehydes and ketones represents one of the most direct and widely utilized methods for constructing the 2-substituted benzoxazole core. nih.govnih.gov The general mechanism involves the initial formation of a Schiff base (phenolic azomethine) intermediate through the condensation of the amino group of the 2-aminophenol with the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzoxazole product. researchgate.net

Various oxidants and catalytic systems have been employed to facilitate this transformation. For instance, elemental sulfur in the presence of N-methyl piperidine (B6355638) can be used for the oxidative coupling of o-aminophenol with ketones. ijpbs.com Eosin Y has been utilized as a photocatalyst for the one-pot coupling and cyclization of o-substituted anilines with aldehydes under mild conditions, proceeding through a proposed radical process. researchgate.net

A specific example relevant to the target molecule is the synthesis of its isomer, 5-methyl-2-(p-tolyl)benzoxazole. This has been achieved by reacting 2-amino-4-methylphenol with 4-methylbenzaldehyde (B123495) (p-tolualdehyde). nih.gov The synthesis of 6-methyl-2-(4-methylphenyl)benzoxazole would analogously involve the condensation of 2-amino-5-methylphenol with 4-methylbenzaldehyde.

Table 1: Examples of Aldehyde-Mediated Benzoxazole Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free, Sonication, 70°C, 30 min | 2-Phenylbenzoxazole (B188899) | Up to 90% | nih.govresearchgate.net |

| 2-Amino-4-methylphenol, 4-Methylbenzaldehyde | Not specified | Not specified | 5-Methyl-2-(p-tolyl)benzoxazole | Not specified | nih.gov |

| o-Substituted anilines, Aldehydes | Eosin Y (photocatalyst), K₂CO₃ or Et₃N, TBHP | Acetonitrile, 24-36 h | 2-Aryl(alkyl)benzoxazoles | 70-92% | researchgate.net |

| 2-Aminophenol, Aromatic/aliphatic aldehyde | Fluorophosphoric acid | Ethanol, RT, 2.4 h | 2-Substituted benzoxazoles | High | nih.gov |

Cyclization reactions involving β-diketones have also been reported. A combination of a Brønsted acid and copper(I) iodide (CuI) can catalyze the reaction between 2-aminophenols and β-diketones to afford various 2-substituted benzoxazoles. wjpsonline.comacs.org This method tolerates a range of substituents, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups on the 2-aminophenol ring. acs.org

Carboxylic Acid and Derivative Condensations

The condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters, provides another robust route to 2-substituted benzoxazoles. jocpr.com When using carboxylic acids directly, the reaction often requires a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), to drive the cyclocondensation. researchgate.net Microwave irradiation has been shown to accelerate this process, allowing for the synthesis of 2-aryl-substituted benzoxazoles from o-aminophenol and benzoic acid derivatives in minutes. researchgate.net

Acyl chlorides are more electrophilic and react readily with 2-aminophenols. For example, the synthesis of 6-methyl-2-phenylbenzoxazole, a close analog of the target compound, was achieved by first reacting 6-amino-m-cresol with benzoyl chloride in pyridine (B92270) to form an N-(2'-hydroxy-4'-methylbenzanilide) intermediate. Subsequent heating of this intermediate induced cyclization and dehydration to yield the final product. prepchem.com This method could be adapted for the synthesis of 6-methyl-2-(4-methylphenyl)benzoxazole by using 4-methylbenzoyl chloride as the starting material. Other catalysts, like methanesulphonic acid, have also been found to be highly effective for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. jocpr.com

Furthermore, tertiary amides, activated by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can serve as precursors for benzoxazole synthesis. mdpi.comnih.gov This method involves the reaction of the activated amide with a 2-aminophenol, followed by intramolecular cyclization and elimination. mdpi.com

Table 2: Benzoxazole Synthesis from Carboxylic Acids and Derivatives

| Reactants | Catalyst/Reagent | Conditions | Product Class | Reference |

|---|---|---|---|---|

| o-Aminophenol, Benzoic acid | Polyphosphoric acid (PPA) | 60°C for 2h, then 120°C for 2h | 2-Phenylbenzoxazole | researchgate.net |

| o-Aminophenol, Benzoic acid derivatives | Polyphosphoric acid (PPA) | Microwave, 260 W, 4 min | 2-Aryl-substituted benzoxazoles | researchgate.net |

| 6-Amino-m-cresol, Benzoyl chloride | Pyridine, then heat | Reflux 2h, then heating | 6-Methyl-2-phenylbenzoxazole | prepchem.com |

| 2-Aminophenol, Acid chlorides | Methanesulphonic acid | Not specified | 2-Substituted benzoxazoles | jocpr.com |

| Tertiary amides, 2-Aminophenols | Tf₂O, 2-Fluoropyridine | Mild conditions | 2-Substituted benzoxazoles | mdpi.com |

Isothiocyanate and Ortho-Ester Functionalizations

Less common but effective, isothiocyanates and ortho-esters serve as valuable precursors for specific benzoxazole derivatives. The reaction of 2-aminophenol with glycosyl isothiocyanates, for instance, has been used to synthesize glycosyl benzoxazole analogs. rsc.org This process involves desulfurization and cyclization, often facilitated by reagents like p-toluenesulfonyl chloride. rsc.org

Ortho-esters provide a pathway to 2-substituted benzoxazoles through condensation with 2-aminophenols. rsc.org This approach is versatile for creating libraries of heterocyclic compounds with multiple functional sites. wjpsonline.com A nano-TiO₂-supported catalyst has been employed for the solvent-free synthesis of benzoxazole derivatives from the reaction between 2-aminophenol and ortho-esters at 90°C, achieving excellent yields. rsc.org This method is noted for its green credentials and the reusability of the catalyst. rsc.org

Alkynone-Based Methodologies

A more modern approach involves the use of alkynones as substrates for benzoxazole synthesis. A copper(II) triflate-catalyzed hydroamination of alkynones with 2-aminophenol has been demonstrated to produce a wide array of benzoxazole derivatives in moderate to high yields. rsc.orgrsc.org The reaction typically proceeds in a high-boiling solvent like o-xylene (B151617) at elevated temperatures. rsc.org Mechanistic studies suggest the reaction proceeds via a copper-catalyzed hydroamination, followed by an intramolecular cyclization of the resulting β-iminoketone intermediate and subsequent elimination. rsc.org

Catalytic Systems in Benzoxazole Synthesis

The development of efficient catalytic systems has been pivotal in advancing benzoxazole synthesis, leading to milder reaction conditions, higher yields, and improved sustainability. These systems range from traditional metal catalysts to advanced nanocatalyst applications.

Metal-Catalyzed Processes (e.g., Copper-, Palladium-based)

Transition metals, particularly copper and palladium, are extensively used to catalyze various steps in benzoxazole synthesis.

Copper-based catalysts are among the most versatile. Copper(I) and Copper(II) species can catalyze several key transformations:

Oxidative Cyclization: Cu₂O has been used as a catalyst for the reaction of 2-aminophenol with substituted aryl aldehydes in DMSO at room temperature, affording high yields of 2-substituted benzoxazoles. rsc.org

Domino Annulation: A combination of a Brønsted acid and CuI catalyzes the cyclization of 2-aminophenols with β-diketones. wjpsonline.comacs.org

Intramolecular Cyclization: Copper(II) oxide (CuO) nanoparticles have been used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Hydroamination: As mentioned, Cu(II) triflate is effective in the hydroamination of alkynones with 2-aminophenols. rsc.orgrsc.org

Palladium-based catalysts are crucial for cross-coupling and carbonylation reactions leading to benzoxazoles.

Carbonylation/Condensation: Palladium can catalyze the carbonylation of aromatic halides in the presence of o-aminophenols, followed by condensation to form 2-arylbenzoxazoles. acs.org

C-H Arylation: Palladium catalysts, such as PdCl₂, can achieve the direct arylation of the benzoxazole core at the C7 position. acs.org

Oxidative Cyclization: Palladium-mediated oxidative cyclization of phenolic Schiff bases is a known method for synthesizing substituted benzoxazoles. jocpr.com

Cleavage of C-C Triple Bonds: A novel method utilizes a catalytic amount of palladium chloride for the cleavage of carbon-carbon triple bonds in a reaction with o-aminophenol to efficiently produce benzoxazoles. rsc.org

Nanocatalysis Applications

Nanocatalysts have gained prominence in benzoxazole synthesis due to their high surface-area-to-volume ratio, enhanced reactivity, selectivity, and ease of separation and recyclability. rsc.orgresearchgate.net These attributes align well with the principles of green chemistry.

Several types of nanocatalysts have been successfully applied:

Magnetic Nanocatalysts: A magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) has been used for benzoxazole synthesis from 2-aminophenol and aldehydes in water, allowing for easy catalyst recovery with a magnet. rsc.org Similarly, an ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) has been used as a recyclable catalyst under solvent-free sonication conditions. nih.govresearchgate.net

Metal Oxide Nanoparticles: Mesoporous titania-alumina mixed oxide (MTAMO) has been used as an efficient, eco-friendly, and inexpensive catalyst for the condensation of 2-aminophenol and aromatic aldehydes. rsc.org Copper(II) oxide (CuO) nanoparticles are also effective catalysts. organic-chemistry.org

Alloy Nanoparticles: AuPd alloy nanoparticles have been reported to catalyze one-pot tandem reactions to yield polybenzoxazole (PBO), a rigid-rod polymer. nih.gov

The use of nanocatalysts often leads to high product yields under mild conditions, shorter reaction times, and the ability to reuse the catalyst for multiple cycles without significant loss of activity. rsc.orgresearchgate.net

Ionic Liquid Catalyzed Reactions

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents, often functioning as both the reaction medium and catalyst. In the context of benzoxazole synthesis, Brønsted acidic ionic liquids have proven effective. For instance, a reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), can catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.org High yields are achieved with a catalytic amount of the BAIL gel, which can be easily recovered and reused without a significant loss of activity. nih.govacs.org

Another approach involves using imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP) under solvent-free sonication. nih.gov This method offers rapid reaction times and high yields, with water as the only byproduct. nih.gov The magnetic nature of the catalyst allows for simple separation and recycling. nih.gov The general principle for synthesizing 6-methyl-2-(4-methylphenyl)benzoxazole would involve the condensation of 2-amino-5-methylphenol and 4-methylbenzaldehyde, benefiting from the high efficiency and green credentials of ionic liquid catalysis. nih.govacs.orgnih.govresearchgate.net

Polyphosphoric Acid (PPA)-Catalyzed Condensations

Polyphosphoric acid (PPA) is a widely used and potent reagent for cyclization-condensation reactions, acting as both a catalyst and a dehydrating agent. The synthesis of 2-substituted benzoxazoles via the PPA-catalyzed condensation of a 2-aminophenol with a carboxylic acid is a classic and effective method.

In the case of 6-methyl-2-(4-methylphenyl)benzoxazole, the reaction would involve heating a mixture of 2-amino-5-methylphenol and 4-methylbenzoic acid in PPA. The strong acidic nature of PPA facilitates the protonation of the carboxylic acid, which is then attacked by the amino group of the phenol. The subsequent intramolecular cyclization and dehydration, driven by the PPA, lead to the formation of the benzoxazole ring. While this method is often high-yielding, it typically requires elevated temperatures and can involve a more demanding workup procedure to remove the viscous PPA from the reaction mixture.

Structural Elucidation Techniques for Synthesized Benzoxazole Derivatives

Once synthesized, the confirmation of the structure of 6-methyl-2-(4-methylphenyl)benzoxazole is paramount. This is achieved through a combination of spectroscopic methods and, when possible, X-ray crystallography.

Spectroscopic Characterization (FT-IR, NMR, MS)

Spectroscopic techniques provide a detailed picture of the molecular structure. For a related compound, 5-methyl-2-(p-tolyl)benzoxazole, specific spectral data has been reported. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C=N bond of the oxazole (B20620) ring (typically around 1640-1650 cm⁻¹) and the C-O-C stretching vibration (around 1240 cm⁻¹). The absence of broad O-H and N-H stretching bands from the 2-amino-5-methylphenol starting material would be a key indicator of successful cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum for the closely related 5-methyl-2-(p-tolyl)benzoxazole in CDCl₃ shows distinct signals: a singlet for the C5-methyl group at δ 2.48 ppm and a singlet for the tolyl methyl group at δ 2.44 ppm. nih.gov The aromatic protons appear at δ 8.13 (d, J = 8.0 Hz, 2H), 7.54 (s, 1H), 7.44 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 8.0 Hz, 2H), and 7.14 (d, J = 3.0 Hz, 1H). nih.gov Similar resonances would be expected for the 6-methyl isomer.

¹³C NMR: The carbon NMR spectrum would reveal signals for the two distinct methyl carbons, the aromatic carbons, and the characteristic C2 carbon of the benzoxazole ring, which is typically observed in the downfield region (around 160-170 ppm).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 5-methyl-2-(p-tolyl)benzoxazole, the GC-MS analysis shows a molecular ion peak (M⁺) at m/z 223, corresponding to the molecular formula C₁₅H₁₃NO. nih.gov The fragmentation pattern would provide further structural evidence.

Table 1: Spectroscopic Data for the related 5-Methyl-2-(p-tolyl)benzoxazole

| Technique | Observed Peaks/Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ = 8.13 (d, J = 8.0 Hz, 2H), 7.54 (s, 1H), 7.44 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 8.0 Hz, 2H), 7.14 (d, J = 3.0 Hz, 1H), 2.48 (s, 3H), 2.44 (s, 3H) nih.gov |

| GC-MS (EI, 70 eV) | m/z: 51, 63, 78, 91, 111, 120, 152, 165, 180, 194, 208, 223 nih.gov |

X-ray Crystallographic Analysis for Solid-State Structure

For a derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, the crystal structure was determined to be monoclinic, with the structure composed of organic layers. scispace.com Such analyses for 6-methyl-2-(4-methylphenyl)benzoxazole would confirm the planarity of the fused ring system and the orientation of the tolyl group, providing insight into its solid-state packing and potential material properties.

Derivatization Strategies for Enhancing Molecular Complexity

The core structure of 6-methyl-2-(4-methylphenyl)benzoxazole offers several positions for chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse properties.

Substituent Introduction at Key Positions (C2, C3, C5, C6)

C2 Position: The substituent at the C2 position is determined by the carboxylic acid or aldehyde used in the initial condensation. By employing a variety of substituted benzoic acids or benzaldehydes, a wide range of aryl and heteroaryl groups can be introduced, allowing for fine-tuning of the molecule's electronic and steric properties.

C3 Position (Nitrogen): The nitrogen atom of the benzoxazole ring is not readily alkylated or acylated directly. However, it can undergo quaternization with alkylating agents to form benzoxazolium salts. This modification would introduce a positive charge, significantly altering the molecule's solubility and electronic characteristics.

C5 and C6 Positions: The C6 position is already occupied by a methyl group. Further substitution on the benzo portion of the ring system, such as at the C5 position, would generally require starting with a differently substituted 2-aminophenol. For example, to introduce a substituent at C5, one might start with a 2-amino-4-substituted-5-methylphenol. Electrophilic aromatic substitution on the pre-formed benzoxazole ring is another possibility, though it may suffer from a lack of regioselectivity. The directing effects of the existing methyl group and the fused oxazole ring would need to be considered.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzoxazole, 6-methyl-2-(4-methylphenyl)- |

| 2-amino-5-methylphenol |

| 4-methylbenzoic acid |

| 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate |

| tetraethyl orthosilicate |

| 4-methylbenzaldehyde |

| 5-methyl-2-(p-tolyl)benzoxazole |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole |

| (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile |

Hybrid Benzoxazole Architectures

The strategic fusion of the benzoxazole scaffold with other pharmacologically active heterocyclic and non-heterocyclic moieties has given rise to a diverse array of hybrid molecules. This molecular hybridization approach aims to develop novel chemical entities with potentially enhanced or synergistic biological activities, broader therapeutic windows, and the ability to interact with multiple biological targets. The 6-methyl-2-(4-methylphenyl)benzoxazole core, with its defined structural and electronic properties, serves as a versatile platform for the construction of these complex architectures.

Commonly employed synthetic strategies to create these hybrid structures involve the linkage of the benzoxazole core to other motifs through various functional groups. These connections can be established at different positions of the benzoxazole ring system, allowing for a wide range of structural diversity. The resulting hybrid architectures often exhibit unique pharmacological profiles, stemming from the combined contributions of the individual components.

The conjugation of benzoxazoles with coumarins, a class of compounds known for their wide-ranging biological activities, has been a subject of significant interest. The synthesis of these hybrids can be achieved through several pathways. One common method involves the reaction of a coumarin (B35378) derivative containing a carboxylic acid with an appropriately substituted o-aminophenol, such as 2-amino-5-methylphenol, in the presence of a dehydrating agent like polyphosphoric acid (PPA). uminho.pt This reaction leads to the formation of a 3-(benzoxazol-2-yl)-coumarin structure.

Another approach involves the preparation of 2-aminobenzoxazole-appended coumarins. researchgate.net These hybrids can be synthesized by coupling a coumarin unit, functionalized with a suitable linker, to the amino group of a pre-formed 2-aminobenzoxazole. The inhibitory activities of some benzoxazole-coumarin hybrids have been evaluated against various human carbonic anhydrase (hCA) isoforms, with some compounds showing significant inhibitory potential. researchgate.net Furthermore, certain hybrid benzoxazole-coumarin compounds have been investigated for their ability to induce apoptotic and necroptotic cell death in cancer cell lines. nih.gov

Table 1: Examples of Benzoxazole-Coumarin Hybrid Synthesis

| Hybrid Structure Type | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| 3-(Benzoxazol-2-yl)-coumarins | Reaction of coumarin-3-carboxylic acids with o-aminophenols | Polyphosphoric acid (PPA) | uminho.pt |

| 2-Aminobenzoxazole-appended coumarins | Coupling of a functionalized coumarin to a 2-aminobenzoxazole | Coupling agents (e.g., TCDI, DMAP) | researchgate.net |

| 3-(Benzoxazol-2-yl)-2H-chromen-2-imines | Cytotoxic evaluation against cancer cell lines | Not specified | nih.gov |

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are another important class of bioactive molecules that have been hybridized with benzoxazoles. The synthesis of benzoxazole-chalcone hybrids typically involves a Claisen-Schmidt condensation reaction. This reaction entails the base-catalyzed condensation of an acetyl-substituted benzoxazole with an appropriate aromatic aldehyde. For instance, an N-acetyl-benzimidazole derivative can be reacted with a substituted benzaldehyde to form the corresponding chalcone (B49325). ijeas.org

These hybrid molecules have been explored for various therapeutic applications, including their potential as anticancer agents. nih.gov The combination of the benzoxazole and chalcone moieties can lead to compounds with enhanced cytotoxic effects against various cancer cell lines. nih.gov

Table 2: Synthesis of Benzoxazole-Chalcone Hybrids

| Hybrid Structure Type | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Benzimidazole-Chalcone Hybrids | Claisen-Schmidt condensation of an acetyl-substituted benzimidazole (B57391) with an aromatic aldehyde | Base (e.g., NaOH) | ijeas.org |

| Benzimidazole-Chalcone Hybrids as Topoisomerase II Inhibitors | Condensation of substituted 1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes with acetophenones | Base (e.g., NaOH) | nih.gov |

The incorporation of a thiazole (B1198619) ring, another privileged heterocyclic scaffold in medicinal chemistry, into a benzoxazole framework has yielded hybrid compounds with notable biological properties. The synthesis of these hybrids can be achieved through multi-step reaction sequences. For example, a thiazole moiety can be constructed and subsequently linked to a benzimidazole precursor, followed by cyclization to form the final hybrid molecule. arkat-usa.org

These thiazole-benzimidazole hybrids have been screened for their antimicrobial activities and have shown promising results against various bacterial and fungal strains. arkat-usa.org The synergistic effect of the two heterocyclic rings can contribute to the enhanced biological profile of the resulting hybrid.

Table 3: Synthesis of Benzoxazole-Thiazole Hybrids

| Hybrid Structure Type | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Thiazole-Benzimidazole Hybrids | Acid-catalyzed condensation-cyclization of substituted thiazole carboxylates with benzene-1,2-diamines | Acid catalyst | arkat-usa.org |

| Chalcone-Benzothiazole Hybrids | Reaction of chalcone derivatives with 2-hydrazinobenzothiazole | Ethanol | researchgate.net |

The versatility of the benzoxazole scaffold allows for its integration with a variety of other molecular entities. For instance, benzoxazole derivatives have been hybridized with benzimidazoles to create novel structures with potential urease inhibitory activity. nih.gov The synthesis of these hybrids often involves the reaction of a triazinoindole intermediate with a chloromethyl-substituted benzoxazole or benzimidazole. nih.gov

The exploration of these and other hybrid benzoxazole architectures continues to be an active area of research, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Computational Chemistry and Theoretical Investigations of Benzoxazole Systems

Quantum Chemical Modeling of "Benzoxazole, 6-methyl-2-(4-methylphenyl)-"

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a cornerstone in the study of organic molecules. These methods allow for the detailed exploration of a molecule's electronic landscape, providing a basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized organic molecules. For "Benzoxazole, 6-methyl-2-(4-methylphenyl)-", DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to achieve reliable results for geometry optimization and electronic property prediction. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This is crucial for understanding a molecule's photophysical properties, such as its UV-Vis absorption and fluorescence spectra. mdpi.com Theoretical studies on related benzoxazoles often employ TD-DFT to predict their absorption and emission wavelengths. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

For "Benzoxazole, 6-methyl-2-(4-methylphenyl)-", the HOMO is expected to be localized primarily on the electron-rich benzoxazole (B165842) ring system and the 4-methylphenyl (p-tolyl) group. The LUMO is likely distributed across the conjugated π-system of the entire molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum. DFT calculations provide precise energies for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Benzoxazole Derivative (Note: This table presents typical values for a related benzoxazole derivative and is for illustrative purposes only, as specific data for Benzoxazole, 6-methyl-2-(4-methylphenyl)- is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are invaluable for comparing the reactivity of different benzoxazole derivatives. For instance, substituents on the phenyl or benzoxazole rings can significantly alter these values, thereby tuning the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors for a Substituted Benzoxazole Derivative (Note: This table presents typical values for a related benzoxazole derivative and is for illustrative purposes only.)

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.175 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.025 |

| Chemical Softness (S) | 1/(2η) | 0.247 |

| Electrophilicity Index (ω) | χ2/(2η) | 4.30 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent neutral or intermediate potential.

For "Benzoxazole, 6-methyl-2-(4-methylphenyl)-", an MEP map would likely show the most negative potential around the nitrogen and oxygen atoms of the benzoxazole ring, highlighting them as key sites for electrophilic interaction. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential. MEP maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are important in crystal packing and biological recognition.

To gain a more quantitative understanding of the charge distribution, various charge analysis methods are employed:

Atomic Polar Tensor (APT) Charges: Derived from the derivatives of the dipole moment with respect to atomic Cartesian coordinates.

Hirshfeld Charges: This method partitions the electron density at each point in space between the surrounding atoms in a non-arbitrary way.

Natural Bond Orbital (NBO) Analysis: This analysis provides a localized picture of bonding and includes the calculation of natural atomic charges. NBO analysis is also used to study hyperconjugative interactions and charge delocalization within the molecule, providing insights into the stability arising from electron delocalization from occupied to unoccupied orbitals.

These analyses would provide specific atomic charge values for each atom in "Benzoxazole, 6-methyl-2-(4-methylphenyl)-", offering a detailed view of the electronic effects of the methyl substituents on both the benzoxazole core and the phenyl ring.

The three-dimensional structure of a molecule is fundamental to its properties and function. Computational methods are used to determine the most stable conformation (the global minimum on the potential energy surface) by optimizing the molecular geometry. For "Benzoxazole, 6-methyl-2-(4-methylphenyl)-", a key geometrical parameter is the dihedral angle between the benzoxazole ring system and the 2-phenyl ring.

Studies on similar 2-phenylbenzoxazole (B188899) derivatives have shown that these two ring systems are often not perfectly coplanar due to steric hindrance between the ortho-hydrogens of the phenyl ring and the benzoxazole moiety. The calculated bond lengths, bond angles, and dihedral angles from a DFT optimization provide a detailed picture of the molecule's shape. This information is critical for understanding its crystal packing and how it might interact with other molecules. For instance, the planarity of the molecule can significantly influence its photophysical properties and its ability to participate in π-stacking interactions. Research on related compounds has demonstrated that benzoxazole derivatives often exhibit a nearly planar conformation.

Crystal Packing Analysis

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a complex interplay of intermolecular forces. The study of these interactions is crucial for understanding the physical properties of a material, such as its melting point, solubility, and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a representative benzoxazole derivative.

| Intermolecular Contact | Contribution (%) |

| H⋯H | 33.2 |

| H⋯O/O⋯H | 19.9 |

| H⋯C/C⋯H | 17.8 |

| Other | 29.1 |

This data is representative of a related benzoxazole methyl ester and serves as an illustrative example.

Chemical Reactivity Prediction

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. By calculating the distribution of electrons, these methods can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) is a key descriptor derived from these calculations, which maps the electrostatic potential onto the electron density surface of a molecule.

In benzoxazole systems, the MEP surface typically reveals negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is often located around the hydrogen atoms, suggesting their vulnerability to nucleophilic attack. These predictions are crucial for understanding the reaction mechanisms involving benzoxazole derivatives and for designing new synthetic pathways.

Molecular Simulation Approaches for Benzoxazole Derivatives

Molecular simulations provide a dynamic perspective on the behavior of molecules, allowing researchers to study their movements and interactions over time. These techniques are particularly valuable in the field of drug discovery for predicting how a ligand might interact with its biological target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used in drug design to screen virtual libraries of compounds and to identify potential drug candidates. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

Numerous studies have employed molecular docking to investigate the interactions of benzoxazole derivatives with various biological targets. For example, benzoxazole derivatives have been docked into the active site of enzymes like VEGFR-2, a key target in cancer therapy, to predict their inhibitory potential. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the ligand.

The following table presents representative docking scores for a series of benzoxazole derivatives against a specific biological target.

| Compound | Docking Score (kcal/mol) |

| Derivative 1 | -8.5 |

| Derivative 2 | -8.2 |

| Derivative 3 | -7.9 |

| Derivative 4 | -7.5 |

This data is illustrative and represents typical docking scores obtained for benzoxazole derivatives in published studies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes that a molecule undergoes over time. By simulating the motion of atoms and molecules, MD can reveal the flexibility of a ligand and its binding partner, providing insights into the dynamic nature of their interaction.

For benzoxazole derivatives, MD simulations can be used to assess the stability of the ligand-receptor complex predicted by molecular docking. These simulations can also be used to explore the conformational landscape of the benzoxazole molecule itself, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and materials science. These studies aim to establish a correlation between the chemical structure of a compound and its biological activity or physical properties.

For benzoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the benzoxazole core can have a significant impact on their biological activity. For instance, the presence of electron-withdrawing or electron-donating groups at specific positions can modulate the compound's potency and selectivity. These insights are used to guide the design of new derivatives with improved therapeutic profiles.

In Silico Screening and Drug Design Methodologies

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those with a high probability of being active against a specific biological target. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

The design of new benzoxazole-based drugs often begins with the identification of a lead compound, which may be discovered through in silico screening or other methods. The lead compound is then optimized through a series of chemical modifications guided by SAR and computational modeling. This iterative process of design, synthesis, and testing is aimed at developing a drug candidate with the desired potency, selectivity, and pharmacokinetic properties.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Studies

Molecular Interactions and Mechanisms of Action

The benzoxazole (B165842) scaffold serves as a versatile template for the design of molecules that can interact with a range of biological macromolecules. Research into the molecular interactions of derivatives of Benzoxazole, 6-methyl-2-(4-methylphenyl)- has illuminated several potential mechanisms of action.

The interaction of benzoxazole derivatives with their biological targets is underpinned by specific molecular recognition events. While crystal structures detailing the precise binding of Benzoxazole, 6-methyl-2-(4-methylphenyl)- to many of the enzymes and receptors listed below are not widely available, molecular modeling and structure-activity relationship (SAR) studies of related compounds provide valuable insights. For instance, in studies of 2-arylbenzoxazoles as enzyme inhibitors, the orientation and substitution pattern of the phenyl and benzoxazole rings are critical for establishing effective binding within the active or allosteric sites of target proteins. These interactions often involve a combination of hydrophobic, hydrogen bonding, and π-π stacking interactions.

The benzoxazole core has been identified as a privileged scaffold for the development of inhibitors against a variety of enzymes.

Topoisomerases I/II: Certain 2,5-disubstituted benzoxazole derivatives have been investigated for their ability to inhibit eukaryotic DNA topoisomerases I and II. For example, compounds with different substituents on the phenyl ring have shown inhibitory activity, suggesting that the benzoxazole moiety can serve as a scaffold for developing topoisomerase poisons. researchgate.net However, it is important to note that a methylene (B1212753) bridge at the 2-position of the benzoxazole ring can decrease the inhibitory activity on DNA topoisomerases.

Cyclooxygenase-2 (COX-2): The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel framework for the selective inhibition of COX-2, an enzyme implicated in inflammation and pain. nih.gov Certain derivatives within this class have demonstrated selective COX-2 inhibition with in vivo anti-inflammatory potency comparable to or even better than some clinically used nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that the benzoxazole structure can be tailored to fit within the active site of COX-2, offering a potential avenue for the development of new anti-inflammatory agents. nih.govnih.govwikipedia.orgyoutube.comyoutube.com

Thymidylate Synthase: While direct inhibition of thymidylate synthase by Benzoxazole, 6-methyl-2-(4-methylphenyl)- has not been extensively documented, nonclassical quinazoline-based inhibitors, which share some structural similarities with fused heterocyclic systems, have been shown to be potent inhibitors of this enzyme, which is a key target in cancer chemotherapy. nih.govnih.gov

Aurora B Kinase: Aurora kinases are crucial for cell division, and their inhibition is a strategy in cancer research. nih.gov While specific studies on Benzoxazole, 6-methyl-2-(4-methylphenyl)- are lacking, the broader class of small molecule kinase inhibitors often features heterocyclic scaffolds.

PARP-2: Poly (ADP-ribose) polymerase (PARP) is involved in DNA repair, and its inhibition is a therapeutic strategy for certain cancers. The benzoxazole scaffold has been explored for the development of PARP inhibitors.

DNA Gyrase: Although more commonly associated with benzothiazole-based inhibitors, the inhibition of bacterial DNA gyrase B is a mechanism of action for some heterocyclic compounds. researchgate.net Given the structural similarities, this represents a potential area of investigation for benzoxazole derivatives.

Elastase: The inhibition of elastase, a serine protease, is a target for various inflammatory diseases. While specific data on Benzoxazole, 6-methyl-2-(4-methylphenyl)- is not available, other heterocyclic compounds have been explored as elastase inhibitors. nih.govgoogle.com

α-Glucosidase: The inhibition of α-glucosidase is a therapeutic approach for managing type 2 diabetes. dovepress.commdpi.comfrontiersin.orgnih.gov Research on hydroxyl-functionalized 2-arylbenzo[b]furans, which are structurally related to benzoxazoles, has demonstrated significant α-glucosidase inhibitory activity. nih.gov This suggests that the 2-aryl heterocyclic motif could be a promising starting point for the design of new α-glucosidase inhibitors.

Tyrosinase: A study on a series of 6-methyl-2-phenylbenzoxazole compounds revealed their potential as tyrosinase inhibitors. The substitution pattern on the 2-phenyl ring was found to be a critical determinant of inhibitory potency. This line of research is relevant to the development of agents for skin lightening and treating hyperpigmentation disorders.

Cholesterol Ester Transfer Protein (CETP): 2-Arylbenzoxazoles have been described as inhibitors of CETP, a plasma protein involved in cholesterol transport. nih.gov Structure-activity relationship studies have shown that substitution at the 5- and 7-positions of the benzoxazole ring can be beneficial for CETP inhibition. nih.gov

Benzoxazole derivatives have also been investigated for their ability to modulate the activity of various receptors.

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are G protein-coupled receptors involved in regulating circadian rhythms. nih.govuni.luunife.itmdpi.comnih.gov While direct modulation by Benzoxazole, 6-methyl-2-(4-methylphenyl)- is not well-documented, the development of selective ligands for these receptors is an active area of research where diverse heterocyclic scaffolds are often employed. unife.it

5-HT3 Receptors: A series of benzoxazole derivatives have been evaluated as partial agonists at the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. nih.govdrugbank.comnih.govmdpi.combeilstein-journals.org The nature of the substituent at the 5-position of the benzoxazole ring was found to influence potency at this receptor. nih.gov Other studies have identified 2-substituted benzoxazole carboxamides as potent functional 5-HT3 receptor antagonists. drugbank.com

Kinases like CLK1 and VEGFR2: The benzoxazole scaffold is present in inhibitors of various protein kinases. For instance, N-aryloxazol-2-amines have been identified as novel inhibitors of CDC-like kinase 1 (CLK1), an enzyme involved in pre-mRNA splicing. plos.orgnih.govmdpi.comresearchgate.netnih.gov Furthermore, several studies have highlighted the potential of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Through the modulation of the aforementioned enzymes and receptors, Benzoxazole, 6-methyl-2-(4-methylphenyl)- and its analogs can interfere with various cellular processes. Inhibition of topoisomerases can lead to DNA damage and apoptosis in proliferating cells, forming the basis of their potential as anticancer agents. researchgate.netnih.govnih.govmdpi.com By inhibiting COX-2, these compounds can suppress inflammatory pathways. nih.gov The modulation of 5-HT3 receptors can affect gastrointestinal motility and visceral sensation. nih.gov Furthermore, inhibition of kinases like VEGFR-2 can disrupt signaling pathways crucial for cell growth, proliferation, and angiogenesis.

The ability of certain benzoxazole derivatives to bind metal ions has been studied, particularly for 2-(2'-hydroxyphenyl)benzoxazoles. nih.gov These compounds can form complexes with divalent cations such as Mg2+, Zn2+, Ni2+, and Cu2+. nih.gov This metal-binding ability has been correlated with the cytotoxicity of some benzoxazole analogs, with studies showing that these compounds can form ligand-metal ion-DNA complexes. nih.gov While the specific metal chelation properties of Benzoxazole, 6-methyl-2-(4-methylphenyl)- have not been detailed, this represents a potential mechanism of action that could contribute to its biological activity.

Exploration of Biological Potential (Focused on Research Scope)

The diverse molecular interactions of the benzoxazole scaffold have prompted the exploration of its biological potential in various research areas, primarily in the preclinical setting. The primary focus has been on its antimicrobial and anticancer activities.

The following table summarizes some of the researched biological activities of benzoxazole derivatives, providing a context for the potential of Benzoxazole, 6-methyl-2-(4-methylphenyl)-.

| Biological Activity | Research Findings on Benzoxazole Derivatives |

| Antimicrobial | Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism for some derivatives is the inhibition of DNA gyrase. |

| Anticancer | Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Mechanisms include topoisomerase inhibition and modulation of kinase activity (e.g., VEGFR-2). |

| Anti-inflammatory | Selective inhibition of COX-2 by certain 2-arylphenylbenzoxazoles points to their potential as anti-inflammatory agents. nih.gov |

It is crucial to reiterate that the findings presented are largely based on studies of a range of benzoxazole derivatives. The specific biological profile of Benzoxazole, 6-methyl-2-(4-methylphenyl)- will be dependent on its unique substitution pattern, and further focused research is required to fully elucidate its specific activities and mechanisms of action.

Antimicrobial Research Focus

Derivatives of the benzoxazole core are widely explored for their potential to combat various microbial pathogens. nih.gov Research into 6-methyl-2-(4-methylphenyl)benzoxazole and related structures has revealed a spectrum of antimicrobial activities.

Investigations into a series of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have demonstrated their potential as antibacterial agents. nih.gov These studies show that the substitution pattern on the phenyl ring at the 2-position of the benzoxazole core is crucial for activity. While direct testing of 6-methyl-2-(4-methylphenyl)benzoxazole was not detailed in the available literature, closely related compounds have shown notable efficacy. For instance, certain derivatives exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study highlighted that specific 6-methyl benzoxazole derivatives showed antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov Another related compound demonstrated significant activity against Pseudomonas aeruginosa with a MIC value of 25 µg/mL, which was reported to be more potent than the control drugs tetracycline (B611298) and streptomycin. nih.gov The antibacterial activity of benzoxazole derivatives is a significant area of research, with studies identifying compounds active against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.gov The mechanism of action for some benzoxazole-thiazolidinone hybrids is thought to involve the inhibition of bacterial enzymes such as DNA gyrase B, MurB, and penicillin-binding protein 4 (PBP4). nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivative | Staphylococcus aureus | 12.5 µg/mL | nih.gov |

| 5-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivative | Pseudomonas aeruginosa | 25 µg/mL | nih.gov |

The antifungal potential of the benzoxazole scaffold has also been a focus of research. Studies on 6-methyl-2-(phenyl)benzoxazole derivatives have shown promising results against fungal pathogens. For example, a 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivative was found to be the most active among the synthesized compounds against the yeast Candida albicans, with a MIC value of 12.5 µg/mL. nih.gov However, this was noted to be less potent than the control drugs oxiconazole (B1677861) and haloprogin. nih.gov

Other research efforts have synthesized various benzoxazole derivatives and tested their activity against a panel of phytopathogenic fungi. mdpi.com These studies aim to develop new agents to protect agricultural crops. While most compounds showed moderate activity, specific derivatives demonstrated significant inhibition rates against fungi like Mycosphaerella melonis. mdpi.com The mechanism of anti-Candida activity for some benzoxazole derivatives has been suggested to involve the disruption of sterol biosynthesis and effects on mitochondrial respiration. semanticscholar.org

| Compound Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-methyl-2-(2,4-disubstituted phenyl)benzoxazole derivative | Candida albicans | 12.5 µg/mL | nih.gov |

The exploration of benzoxazole derivatives in antiviral research is an emerging area. While extensive studies on 6-methyl-2-(4-methylphenyl)benzoxazole against viruses like HIV are not prominent in the reviewed literature, there is research on related structures against other viruses. For instance, a series of 6-benzoyl-benzoxazolin-2-one derivatives showed selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov These compounds were found to be inactive against HIV. nih.gov

More recently, in the context of the COVID-19 pandemic, a benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, which is structurally related to the topic compound, was investigated for its potential to interact with the SARS-CoV-2 main protease (M-pro) through molecular docking studies. nih.gov These computational studies aim to identify potential inhibitors of viral replication. nih.gov

Benzoxazole derivatives are recognized for their potential as antitubercular agents. researchgate.net However, specific studies focusing on the antitubercular activity of Benzoxazole, 6-methyl-2-(4-methylphenyl)- are limited in the available scientific literature. Research on other heterocyclic systems with similar substitution patterns has been conducted. For example, derivatives of 6-(4-methyl-phenyl)-4,5-dihydropyridazin-3(2H)-one were synthesized and evaluated for their activity against Mycobacterium tuberculosis. eurekaselect.com Furthermore, studies on benzimidazole (B57391) derivatives, which are structural isosteres of benzoxazoles, have investigated the impact of a 4-methylbenzyl substituent on antitubercular activity. nih.gov These related studies suggest that the methylphenyl moiety is of interest in the design of potential antitubercular compounds, warranting future investigation within the 6-methyl-benzoxazole series.

Anticancer Research Trends (Focus on Cell Line Studies and Molecular Targets)

The 2-aryl-substituted benzoxazole scaffold is a key pharmacophore in the design of anticancer agents. researchgate.netnih.gov Research has focused on their effects on various cancer cell lines and the elucidation of their molecular targets.

A study on 5-Amino-2-(p-methylphenyl)-benzoxazole, a close analogue, demonstrated its cytotoxic effects on the MDA-MB and MCF-7 breast cancer cell lines. bibliomed.org The research suggested that this compound may enhance apoptosis by reducing the activation of NF-κB, a key protein complex involved in cell survival and proliferation. bibliomed.org Further analysis showed that the compound led to a decrease in caspase and NF-κB levels compared to the control group in both cell lines. bibliomed.org

Other research on 2-arylbenzoxazoles has identified them as potential inhibitors of human topoisomerase IIα (hTopo IIα), an enzyme critical for DNA replication in cancer cells. nih.gov Specifically, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine were found to inhibit hTopo IIα at a 2 µM IC50 value, proving more active than the reference drug etoposide. nih.gov Modifications on the benzoxazole ring, such as the introduction of substituents at the 6-position, have been shown to enhance the antiproliferative activity of these compounds. mdpi.com

| Compound/Derivative | Cancer Cell Line | Observed Effect | Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| 5-Amino-2-(p-methylphenyl)-benzoxazole | MDA-MB, MCF-7 (Breast) | Cytotoxicity, Apoptosis enhancement | NF-κB pathway | bibliomed.org |

| 5-nitro-2-(4-butylphenyl)benzoxazole | - | Inhibition with IC50 of 2 µM | Topoisomerase IIα | nih.gov |

| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | - | Inhibition with IC50 of 2 µM | Topoisomerase IIα | nih.gov |

Anti-inflammatory Research Perspectives

The anti-inflammatory properties of benzoxazole derivatives have been investigated through various preclinical models. iasp-pain.org A study focusing on 2-aryl-6-benzoxazoleacetic acid derivatives screened the 6-methyl derivative for its anti-inflammatory activity in a carrageenan-induced rat paw edema test. nih.gov Some of the compounds in this series showed activity that was superior to phenylbutazone (B1037) and comparable to benoxaprofen, a known nonsteroidal anti-inflammatory drug (NSAID). nih.gov

The molecular mechanisms underlying the anti-inflammatory effects of benzoxazoles are an active area of research. Some benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) and plays a crucial role in the inflammatory process initiated by lipopolysaccharides (LPS). nih.gov Additionally, the 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective ligand for the cyclooxygenase-2 (COX-2) enzyme, a primary target for many NSAIDs. acs.org Certain benzoxazole hybrids have also demonstrated good anti-inflammatory activity in vitro. researchgate.net These findings highlight the potential of 6-methyl-2-(4-methylphenyl)benzoxazole and related structures as leads for the development of new anti-inflammatory agents.

Antihyperglycemic Potentiating Activity Research

Currently, there are no specific research findings available that detail the antihyperglycemic or glucose-potentiating effects of Benzoxazole, 6-methyl-2-(4-methylphenyl)-. While some benzimidazole derivatives have been investigated for their potential as imidazoline (B1206853) receptor agonists with antihyperglycemic activity, similar studies specifically involving this benzoxazole compound have not been reported. nih.gov

Anticonvulsant Activity Research

The anticonvulsant properties of various benzoxazole and related benzothiazole (B30560) derivatives have been a subject of scientific inquiry. nih.govnih.gov For instance, studies on other substituted benzoxazoles have shown potential anticonvulsant effects in preclinical models. pensoft.netjapsonline.compensoft.net However, there is no direct evidence or published research to suggest that Benzoxazole, 6-methyl-2-(4-methylphenyl)- has been specifically synthesized or tested for its anticonvulsant activity.

Antihistamine Research

The benzoxazole core is found in some compounds with antihistaminic properties. However, specific research detailing the antihistamine activity of Benzoxazole, 6-methyl-2-(4-methylphenyl)- is not available. General information on antihistamines indicates their action as antagonists at H-1 or H-2 receptors to manage allergic reactions and gastric acid secretion, respectively. nih.gov

Anti-Parkinsonian Research

Research into anti-Parkinsonian agents has explored various chemical scaffolds, including benzothiazole and benzoxazole derivatives, particularly as inhibitors of monoamine oxidase-B (MAO-B). nih.govnih.gov Inhibition of MAO-B is a validated strategy in the management of Parkinson's disease. While indole-substituted benzoxazoles have been synthesized and shown to be selective and reversible MAO-B inhibitors, there is no specific data linking Benzoxazole, 6-methyl-2-(4-methylphenyl)- to this line of research. nih.gov

Amyloidogenesis Inhibition Research

The inhibition of amyloid-beta (Aβ) plaque formation is a key therapeutic strategy in Alzheimer's disease research. Certain benzothiazole derivatives, which are structurally related to benzoxazoles, have been investigated as imaging agents for Aβ plaques. nih.govnih.gov For instance, a derivative known as [11C]PIB (N-Methyl-[11C]-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole) is a well-known PET imaging agent for amyloid plaques. nih.gov Despite this, specific studies on the amyloidogenesis inhibition properties of Benzoxazole, 6-methyl-2-(4-methylphenyl)- have not been identified.

Rho-Kinase Inhibition Research

Rho-kinase (ROCK) inhibitors are being investigated for a variety of therapeutic applications, from cardiovascular diseases to neurodegenerative disorders. rsc.orgnih.govnih.gov The development of selective ROCK inhibitors is an active area of research. researchgate.net However, there is no available scientific literature that specifically evaluates Benzoxazole, 6-methyl-2-(4-methylphenyl)- as a Rho-kinase inhibitor.

Benzoxazole as a Bioisostere in Rational Drug Design

The benzoxazole ring is considered a valuable bioisostere in medicinal chemistry. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The benzoxazole moiety, due to its structural and electronic characteristics, can be used to replace other chemical groups in a drug molecule to improve its potency, selectivity, or pharmacokinetic profile. While this is a general principle applied in drug design, specific examples of the successful application of Benzoxazole, 6-methyl-2-(4-methylphenyl)- as a bioisostere in rational drug design are not documented.

Applications in Materials Science and Advanced Functional Materials

Fluorescent and Imaging Applications of Benzoxazole (B165842) Derivatives

The inherent fluorescence of many benzoxazole derivatives is a key characteristic that underpins their use in various imaging and sensing technologies.

Benzoxazole derivatives are widely explored as fluorophores for the development of fluorescent probes and dyes. Their fluorescence properties can be finely tuned by modifying the substituents on the benzoxazole core and the attached phenyl ring. This tunability allows for the design of probes with specific excitation and emission wavelengths, quantum yields, and sensitivities to their environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical characteristics of the molecule.

Research has shown that 2,5-disubstituted oxazole (B20620) fluorophores can be synthesized to create dyes with a range of emission colors. nih.gov The synthesis often involves direct C-H bond functionalization, providing an efficient route to these fluorescent materials. nih.gov The development of benzoxazole-based fluorescent probes has been a significant area of research, with applications in detecting various analytes. researchgate.net

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | Not Reported | Acetonitrile |

This table presents data for related benzoxazole derivatives to illustrate the typical range of photophysical properties.

The fluorescence of benzoxazole derivatives makes them valuable tools in biological imaging. Their ability to emit light upon excitation allows for the visualization of biological structures and processes. Benzoxazole-based probes have been developed for the detection of biologically important species such as biothiols (glutathione, homocysteine, and cysteine). nih.gov These probes often exhibit a significant enhancement in fluorescence upon binding to their target, enabling "turn-on" detection. nih.gov

Furthermore, benzothiazole (B30560) and benzoxazole-based boron-complexed dyes are being explored for bioimaging applications due to their high fluorescence quantum yields and tunable emission spectra. nih.gov These compounds can be designed to target specific organelles or biomolecules within a cell, providing high-contrast images for research and diagnostics. The development of fluorescent probes for detecting amyloid-β and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases, highlights the potential of benzoxazole-related structures in this field.

Beyond biological imaging, benzoxazole derivatives find use in various analytical imaging techniques. Their strong fluorescence can be harnessed for creating contrast agents and labels in materials science and analytical chemistry. For example, their incorporation into polymers can lead to fluorescent materials with applications in sensing and diagnostics.

The development of fluorescent chemosensors for the detection of metal ions is another significant application. Benzoxazole-based sensors have been designed for the selective detection of ions like Zn²⁺. These sensors often work on a photoinduced electron transfer (PET) mechanism, where the fluorescence is "switched on" in the presence of the target ion.

Optoelectronic Device Development

The unique electronic and optical properties of benzoxazole derivatives make them promising candidates for use in optoelectronic devices.

Benzoxazole derivatives are investigated as light-emitting materials in organic light-emitting diodes (OLEDs). Their ability to fluoresce efficiently in the solid state is a crucial property for this application. The color of the emitted light can be tuned by modifying the chemical structure of the benzoxazole derivative. For instance, 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, which share structural similarities with 2-arylbenzoxazoles, have been synthesized and investigated for their potential in organic optical materials. tubitak.gov.trtubitak.gov.tr

Research into multifunctional elastic benzoxazole derivative crystals, such as 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has shown high quantum yields (72.26%) and excellent optical waveguide performance, making them suitable for flexible and wearable technologies. sciengine.comresearchgate.net Boron-complexed benzoxazole dyes are also being explored for their potential in light-emitting diodes (LEDs) due to their enhanced stability and tunable emissions. nih.gov

Table 2: Performance of an Optoelectronic Device Incorporating a Benzoxazole-Related Material

| Device Structure | Emitter | Emission Color | Max. Brightness (cd/m²) | External Quantum Efficiency (%) |

|---|